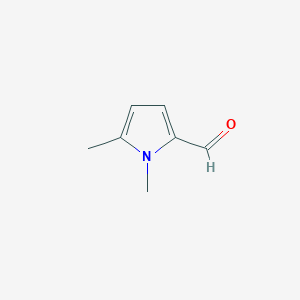

1,5-dimethyl-1H-pyrrole-2-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,5-dimethylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-7(5-9)8(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARKINVTPLTZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483983 | |

| Record name | 1,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-59-5 | |

| Record name | 1,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Dimethyl 1h Pyrrole 2 Carbaldehyde

Established Synthetic Routes to 1,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Alkylation Strategies for N-Substitution in Pyrrole (B145914) Carbaldehydes

The introduction of a methyl group at the N-1 position of a pyrrole-2-carbaldehyde is a key step in the synthesis of this compound. This is typically achieved through N-alkylation. In this process, a pre-formed pyrrole-2-carbaldehyde, which may already possess a methyl group at the C-5 position, is reacted with a methylating agent.

Commonly used methylating agents include methyl halides (e.g., methyl iodide) or dimethyl sulfate. The reaction is generally carried out in the presence of a base to deprotonate the pyrrole nitrogen, making it more nucleophilic for the subsequent attack on the methylating agent. The choice of solvent and base can influence the reaction's efficiency. For instance, the use of ionic liquids like [Bmim][PF6] or [Bmim][BF4] has been shown to facilitate highly regioselective N-alkylation of pyrrole with alkyl halides, providing excellent yields. organic-chemistry.org

A patent describes a two-step method for producing 4-tertiary-alkyl substituted pyrrole-2-carbaldehydes, which involves an initial Vilsmeier reaction to form a 2-substituted pyrrole, followed by an alkylation step. google.com While this patent focuses on C-alkylation, the principles of activating the pyrrole ring for substitution are relevant.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |

| Pyrrole | Alkyl Halides | Ionic Liquids ([Bmim][PF6] or [Bmim][BF4]) | N-Alkylpyrroles | Excellent | organic-chemistry.org |

| 2,5-dimethoxytetrahydrofuran | Amines/Sulfonamines | Iron(III) chloride | N-substituted pyrroles | Good to Excellent | organic-chemistry.org |

| 2,5-dimethoxytetrahydrofuran | O-substituted carbamates | - | N-alkoxycarbonyl pyrroles | Good | organic-chemistry.org |

Vilsmeier-Haack Formylation in Pyrrole Synthesis and its Applicability to Precursors

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring, such as a pyrrole. organic-chemistry.orgslideshare.net This reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). quimicaorganica.orgorgsyn.org

To synthesize this compound, one could start with 1,2-dimethylpyrrole (B1599162) as the precursor. The Vilsmeier-Haack reaction on this substrate would introduce the formyl group at the C-2 position, which is the most reactive site for electrophilic substitution in the pyrrole ring. The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. quimicaorganica.org The pyrrole ring attacks this electrophile, and subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. organic-chemistry.orgorgsyn.org

The position of formylation on the pyrrole ring is influenced by the substituents already present. rsc.org For 1-substituted pyrroles, steric factors play a significant role in determining the ratio of α- to β-formylated products. rsc.org

A patent application details a process for preparing 4-substituted-pyrrole-2-carbaldehydes by first reacting pyrrole with a Vilsmeier reagent to produce a 2-substituted pyrrole compound, which is then further reacted with an alkylating agent. google.com

| Starting Material | Reagents | Product | Reference |

| Electron-rich arenes | Substituted amides, Phosphorus oxychloride | Aryl aldehydes or ketones | slideshare.net |

| Pyrrole | Dimethylformamide, Phosphorus oxychloride | Pyrrole-2-carbaldehyde | orgsyn.org |

| 1-Alkyl- and 1-Aryl-pyrroles | Vilsmeier-Haack reagents | α- and β-formylated products | rsc.org |

Paal-Knorr Cyclocondensation for Pyrrole Ring Formation

The Paal-Knorr synthesis is a fundamental and widely used method for constructing the pyrrole ring itself. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgalfa-chemistry.com To synthesize a precursor for this compound, one could envision a retrosynthetic approach where the target molecule is derived from a suitably substituted 1,4-dicarbonyl compound.

For the direct synthesis of an N-substituted pyrrole, a primary amine is used. wikipedia.org The mechanism involves the initial formation of a hemiaminal, followed by an attack of the amine on the second carbonyl group to form a dihydroxytetrahydropyrrole derivative. wikipedia.org Subsequent dehydration leads to the formation of the aromatic pyrrole ring. wikipedia.org The reaction is typically catalyzed by an acid, although it can proceed under neutral conditions. organic-chemistry.org

While a classic method, the Paal-Knorr synthesis can sometimes be limited by the availability of the required 1,4-dicarbonyl precursors and may require harsh reaction conditions. rgmcet.edu.inalfa-chemistry.com However, many modifications have been developed to overcome these limitations. rgmcet.edu.in

| Reactants | Conditions | Product | Key Features | Reference |

| 1,4-Dicarbonyl compound, Primary amine/Ammonia | Neutral or weakly acidic | Substituted pyrrole | Versatile for pyrrole ring formation. wikipedia.orgorganic-chemistry.org | |

| 1,4-Diketones, Primary amines | Protic or Lewis acidic conditions | N-substituted pyrroles | Common method for N-substituted derivatives. wikipedia.org | |

| 1,4-Dicarbonyl compound, Ammonia or primary amine | Often requires heating in acid | Pyrroles | Can have limitations due to harsh conditions. rgmcet.edu.in |

Advanced and Sustainable Synthetic Approaches

Green Chemistry Principles in Pyrrole Carbaldehyde Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrrole derivatives to develop more environmentally benign processes. shd-pub.org.rsresearchgate.net This includes the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste and energy consumption. semanticscholar.org

For the synthesis of pyrrole carbaldehydes, a novel and efficient de novo method involves the iodine/copper-mediated oxidative annulation and selective C-H to C=O oxidation. organic-chemistry.org This approach avoids the use of hazardous oxidants and harsh conditions. organic-chemistry.org The reaction utilizes acetophenone, arylamines, and acetoacetate (B1235776) esters as substrates, with the aldehyde oxygen atom originating from molecular oxygen. organic-chemistry.org

Another sustainable approach involves the reaction of primary amines with 3-hydroxy-2-pyrones, which can be derived from renewable sources. acs.org These pyrones act as masked 1,4-dicarbonyl compounds, reacting efficiently with amines to form substituted pyrrolic rings under solvent-free conditions or in aqueous solutions. acs.org

Microwave-Assisted Synthesis Protocols for Pyrrole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.netbenthamdirect.com This technique is particularly beneficial for the synthesis of heterocyclic compounds like pyrroles. researchgate.net

Microwave irradiation has been successfully applied to the Paal-Knorr synthesis of pyrroles. pensoft.net For instance, the reaction of diketones with amines can be carried out in the presence of acetic acid using a microwave reactor at elevated temperatures, significantly reducing the reaction time from hours to minutes. pensoft.net Various catalysts, including nano-organocatalysts, have also been employed in microwave-assisted Paal-Knorr reactions, often in aqueous media, further enhancing the green credentials of the synthesis. pensoft.net

The synthesis of novel pyrrole-based hydrazides and hydrazide-hydrazones has been achieved with excellent yields and reduced reaction times using microwave-assisted protocols. nih.gov These methods highlight the efficiency and sustainability of microwave heating in the synthesis of complex pyrrole derivatives. nih.gov

| Synthetic Method | Key Features | Advantages of Microwave-Assisted Protocol | Reference |

| Paal-Knorr Condensation | Reaction of b-ketoesters with amines in the presence of acetic acid | Reaction times reduced to 2-10 minutes with yields of 65-89%. | pensoft.net |

| Paal-Knorr Synthesis | Use of nano-organocatalyst in aqueous medium | Reaction completed in 20 minutes at 140 °C. | pensoft.net |

| Synthesis of Pyrrole-based hydrazides | Reaction of a pyrrole-based ester with hydrazine (B178648) hydrate | Higher yields (87-94%) and significantly shorter reaction times compared to conventional heating. | nih.gov |

Solvent-Free Reaction Conditions for Pyrrole Annulation

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce the use of volatile organic compounds which are often costly and environmentally detrimental. researchgate.net These methods not only offer a safer and more eco-friendly process but can also lead to simpler reaction work-ups and improved yields. researchgate.net

Several strategies have been successfully employed for the synthesis of pyrrole derivatives without the use of traditional solvents:

Catalyst-Free Annulation: One notable approach involves the sequential one-pot, three-component reaction between primary aliphatic amines, active methylene (B1212753) compounds, and 1,2-diaza-1,3-dienes. nih.gov This method proceeds efficiently without any catalyst and under solvent-free conditions, demonstrating high practicability and control over the reaction pathway. nih.gov Similarly, 2,5-dihydro-1H-pyrrole-2-carboxylates have been synthesized through a two-component condensation of ethyl pyruvate (B1213749) and aniline (B41778) derivatives under catalyst-free and solvent-free conditions, highlighting advantages such as practical simplicity and high atom economy. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for promoting chemical reactions in the absence of a solvent. jmest.org This technique offers rapid and direct heating, which can dramatically accelerate reaction times and reduce the formation of side products. jmest.org It has been successfully applied to the synthesis of various N-substituted pyrroles and other heterocyclic derivatives. researchgate.netjmest.org

Metal-Catalyzed Reactions: Non-precious metal catalysts are also utilized in solvent-free pyrrole synthesis. For instance, a stable manganese complex has been used to catalyze the conversion of biomass-derived primary diols and amines into 2,5-unsubstituted pyrroles. nih.gov This process is highly selective and produces only water and molecular hydrogen as byproducts. nih.gov In another example, Paal-Knorr condensation of 2,5-hexanedione (B30556) with primary amines is effectively catalyzed by praseodymium(III) trifluoromethanesulfonate (B1224126) under solvent-free conditions, resulting in excellent yields. lookchem.com

Mechanochemistry: High-speed vibration milling is another solvent-free technique that has been applied to the preparation of pyrrole derivatives, showcasing the advantages of mechanochemistry over conventional solution-based methods. researchgate.net

These solvent-free methodologies are part of a broader trend towards more sustainable chemical manufacturing, offering multiple benefits in terms of environmental impact, energy consumption, and production costs. researchgate.net

Oxidative Annulation and Direct Csp³–H to C=O Oxidation Strategies for Pyrrole-2-carbaldehydes

A highly efficient and novel method for the de novo synthesis of pyrrole-2-carbaldehyde derivatives involves an iodine/copper-mediated oxidative annulation combined with a selective Csp³–H to C=O oxidation. organic-chemistry.org This strategy addresses significant environmental and sustainability concerns by avoiding the use of stoichiometric amounts of hazardous oxidants and harsh reaction conditions. organic-chemistry.org

The reaction typically uses readily available starting materials: aryl methyl ketones, arylamines, and acetoacetate esters. organic-chemistry.org The process is facilitated by a copper catalyst, iodine, and molecular oxygen (O₂), which serves as the terminal oxidant. organic-chemistry.org Mechanistic studies, including labeling experiments, have confirmed that the oxygen atom incorporated into the final aldehyde group originates from molecular oxygen. organic-chemistry.org

The proposed mechanism for this transformation involves a sequence of key steps:

Iodination of the aryl methyl ketone.

Kornblum oxidation to form an intermediate phenylglyoxal.

Condensation with an arylamine and an acetoacetate ester to form an enaminone intermediate.

Intramolecular cyclization.

Final oxidative aromatization to yield the polysubstituted pyrrole-2-carbaldehyde. organic-chemistry.org

This method demonstrates high selectivity, successfully preventing the overoxidation of the aldehyde to a carboxylic acid. organic-chemistry.org The scalability of this approach makes it a valuable and greener alternative for synthesizing polysubstituted pyrroles that feature a crucial aldehyde functional group. organic-chemistry.org

Optimization Strategies for Synthetic Yields and Reaction Efficiency

Optimizing reaction conditions is critical for maximizing the yield and efficiency of chemical syntheses. For the production of pyrrole-2-carbaldehydes and related structures, several parameters can be adjusted, including the choice of catalyst, solvent, temperature, and reaction time.

In the iodine/copper-mediated synthesis of pyrrole-2-carbaldehydes, optimization experiments identified that using CuCl₂ (0.5 mmol), I₂ (1.6 mmol), and O₂ in a dimethyl sulfoxide (B87167) (DMSO) solvent at 100°C provided the best results, with yields reaching up to 74%. organic-chemistry.org

For palladium-catalyzed [4+1] annulation reactions to form highly substituted pyrroles, the choice of the palladium catalyst and reaction conditions is crucial. Initial attempts using Pd(OAc)₂ resulted in moderate yields. A screening of different catalysts and conditions can significantly improve the outcome.

Table 1: Optimization of Pd-Catalyzed [4+1] Annulation for Pyrrole Synthesis mdpi.com

| Entry | Catalyst (mol %) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (20) | 60 | 16 | 45 |

| 2 | Pd(OAc)₂ (20) | 80 | 16 | 48 |

Reaction of 2-alkenyl-dicarbonyl compound with a primary amine in toluene.

The choice of solvent can also dramatically impact reaction efficiency, even in syntheses that are not entirely solvent-free. For the Paal-Knorr synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole, using water as the reaction medium has been shown to be a highly effective and environmentally friendly option, leading to excellent yields. researchgate.net

Table 2: Effect of Solvent on the Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole researchgate.net

| Entry | Solvent | Time (h) | Yield (%) |

| 1 | Water | 3 | 98 |

| 2 | None | 3 | 92 |

| 3 | EtOH | 24 | 45 |

| 4 | CH₃CN | 24 | 30 |

| 5 | Toluene | 24 | 25 |

| 6 | THF | 24 | 20 |

Reaction of 2,5-hexanedione with aniline at reflux temperature.

Derivatization and Functionalization Chemistry of 1,5 Dimethyl 1h Pyrrole 2 Carbaldehyde

Synthesis of Halogenated 1,5-Dimethyl-1H-pyrrole-2-carbaldehyde Derivatives

The introduction of halogen atoms onto the pyrrole (B145914) ring of this compound can significantly alter its electronic properties and provide a handle for further chemical transformations.

Regioselective Bromination (e.g., 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde)

The bromination of pyrrole derivatives can be achieved with high regioselectivity. For instance, the use of reagents like N-bromosuccinimide (NBS) allows for the controlled introduction of a bromine atom. In the case of related pyrrole-2-carbaldehydes, bromination has been shown to occur at specific positions on the pyrrole ring. For example, treatment of 1-methyl-1H-imidazole-2-carbaldehyde with NBS in DMF results in the formation of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde. chemicalbook.com This suggests that similar strategies could be employed for the regioselective bromination of this compound to yield derivatives such as 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbaldehyde. carlroth.com The reaction conditions, such as solvent and temperature, play a crucial role in directing the selectivity of the bromination. nih.govresearchgate.net

A study on the bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium (B224687) tribromide (TBATB) demonstrated highly regioselective C3-bromination or C1, C3-dibromination, highlighting the effectiveness of specific brominating agents in controlling the position of halogenation on pyrrole-based ring systems. nih.gov

Table 1: Examples of Reagents for Regioselective Bromination

| Reagent | Substrate Example | Product Example | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | 1-methyl-1H-imidazole-2-carbaldehyde | 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde | chemicalbook.com |

N-Substitution Strategies in this compound Derivatives

The nitrogen atom of the pyrrole ring offers a site for substitution, allowing for the introduction of various alkyl and aryl groups.

Formation of N-Alkyl and N-Aryl Pyrrole Carbaldehydes

N-alkylation of pyrroles can be readily achieved by reacting the pyrrole with an alkyl halide in the presence of a base. organic-chemistry.orgrsc.org For instance, the potassium salt of pyrrole reacts with alkyl halides in dimethyl sulfoxide (B87167) to give N-alkyl derivatives in high yields. rsc.org A similar strategy can be applied to synthesize N-aryl derivatives. The synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole has been demonstrated through the Paal-Knorr cyclocondensation of hexa-2,5-dione with aniline (B41778), showcasing a method to introduce an aryl group at the nitrogen position. researchgate.net

The synthesis of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde was achieved by reacting pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide in the presence of sodium hydride in DMF, illustrating a direct N-alkylation approach. nih.gov These methods are generally applicable and can be used to introduce a wide variety of alkyl and aryl substituents onto the pyrrole nitrogen of carbaldehyde derivatives.

Modifications of the Aldehyde Moiety in this compound

The aldehyde functional group is highly reactive and serves as a key site for a variety of chemical modifications, including condensation reactions.

Condensation Reactions to Form Schiff Bases and Hydrazones

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones. These reactions typically proceed under mild conditions, sometimes with acid or base catalysis. scirp.orgnih.gov

Schiff bases derived from pyrrole-2-carbaldehyde and various anilines have been synthesized and characterized. researchgate.netasianpubs.org For example, the reaction of pyrrole-2-carbaldehyde with 4-methoxyaniline yields N-((1H-pyrrol-2-yl)methylene)-4-methoxyaniline. asianpubs.org Similarly, Schiff base ligands can be prepared by condensing pyrrole-2-carboxaldehyde with diamines, such as 1,2-ethylenediamine. researchgate.net

Hydrazone formation occurs through the reaction of the aldehyde with hydrazine (B178648) or its derivatives. wikipedia.orglibretexts.org This reaction is a fundamental transformation in organic chemistry and is often the first step in reactions like the Wolff-Kishner reduction. libretexts.org The rate of hydrazone formation can be influenced by electronic effects and the presence of neighboring catalytic groups. nih.gov Studies on the aminocatalytic cascade reaction of pyrrole-derived hydrazones highlight their utility in constructing more complex heterocyclic systems. acs.org

Table 2: Examples of Condensation Reactions

| Reactant | Product Type | Example Product | Reference |

|---|---|---|---|

| Primary Amine (e.g., Aniline) | Schiff Base | N-((1H-pyrrol-2-yl)methylene)aniline | researchgate.net |

| Diamine (e.g., 1,2-Ethylenediamine) | Schiff Base Ligand | 1,2-Ethylenediamine-N,N'-bis(1H-pyrrol-2-yl)methylene | researchgate.net |

Reduction and Oxidation Products of the Formyl Group

The formyl group at the C2 position of the pyrrole ring is susceptible to both reduction and oxidation, leading to the corresponding alcohol and carboxylic acid derivatives, respectively. These transformations are fundamental in modifying the electronic and steric properties of the molecule for further synthetic applications.

Reduction: The reduction of the aldehyde functionality in this compound to a primary alcohol can be readily achieved using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often employed for the reduction of aldehydes and ketones. numberanalytics.commasterorganicchemistry.com The reaction typically proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. numberanalytics.com In this case, the product would be (1,5-dimethyl-1H-pyrrol-2-yl)methanol. This transformation is generally carried out in a protic solvent like methanol (B129727) or ethanol. ugm.ac.id

Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding 1,5-dimethyl-1H-pyrrole-2-carboxylic acid. Various oxidizing agents can be employed for this purpose. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids. organic-chemistry.org The reaction is often performed in a basic or neutral aqueous solution. Careful control of the reaction conditions is necessary to avoid potential side reactions on the electron-rich pyrrole ring.

| Starting Material | Reaction | Product |

| This compound | Reduction (e.g., with NaBH₄) | (1,5-dimethyl-1H-pyrrol-2-yl)methanol |

| This compound | Oxidation (e.g., with KMnO₄) | 1,5-dimethyl-1H-pyrrole-2-carboxylic acid |

Synthesis of Complex Pyrrole-Fused Heterocyclic Compounds

The aldehyde functionality of this compound serves as a key handle for the construction of more complex, fused heterocyclic systems. These reactions often involve condensation with a suitable binucleophile, followed by an intramolecular cyclization and subsequent aromatization to afford stable, polycyclic aromatic compounds. Pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a]pyrimidines are prominent examples of such fused systems with significant biological and material science applications.

Research has demonstrated the synthesis of pyrrolo[1,2-a]pyrazines starting from 2-formylpyrrole derivatives. One such strategy involves the initial conversion of the 2-formylpyrrole into a pyrrole-based enaminone. These intermediates can then undergo cyclization in the presence of ammonium (B1175870) acetate (B1210297) to furnish the pyrrolo[1,2-a]pyrazine (B1600676) core. nih.gov This approach offers a versatile route to substituted pyrrolo[1,2-a]pyrazines.

Another synthetic route involves the use of 2-formyl-N-propargylpyrroles. These compounds can undergo a cascade reaction involving condensation with active methylene (B1212753) compounds, followed by cyclization and aromatization to yield indolizines or, in the presence of ammonium acetate, pyrrolo[1,2-a]pyrazines. rsc.org While these examples start with a propargyl group at the N1 position, the underlying principle of using the formyl group to build the fused ring system is a key synthetic strategy.

The condensation of this compound with appropriate nitrogen-containing binucleophiles is a direct method for constructing fused heterocycles. For example, reaction with a 1,2-diamine like ethylenediamine (B42938) would be expected to lead to the formation of a dihydropyrrolo[1,2-a]pyrazine, which could then be aromatized. Similarly, reaction with aminopyrimidines could provide access to pyrrolo[1,2-a]pyrimidine (B7980946) skeletons. nih.gov

| Starting Material | Reagents | Fused Heterocyclic Product |

| This compound derivative | 1. DMFDMA; 2. NH₄OAc, Li₂CO₃ | Substituted Pyrrolo[1,2-a]pyrazine |

| N-propargyl-2-formylpyrrole derivative | Active methylene compound, base | Substituted Indolizine |

| N-propargyl-2-formylpyrrole derivative | Ammonium acetate | Substituted Pyrrolo[1,2-a]pyrazine |

Reactivity Profile and Mechanistic Investigations of 1,5 Dimethyl 1h Pyrrole 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group at the C2 position of the pyrrole (B145914) ring is a key site for various chemical transformations, primarily involving nucleophilic additions and condensation reactions.

The carbonyl carbon of the aldehyde group in 1,5-dimethyl-1H-pyrrole-2-carbaldehyde is electrophilic and, therefore, susceptible to attack by nucleophiles. This reactivity is a cornerstone of aldehyde chemistry, leading to the formation of a tetrahedral intermediate. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by protonation of the resulting alkoxide ion to yield an alcohol.

While specific studies on nucleophilic addition reactions of this compound are not extensively documented, the reactivity is expected to be analogous to other pyrrole-2-carboxaldehydes. These compounds are known to undergo nucleophilic addition, although the electron-donating nature of the pyrrole ring can slightly diminish the electrophilicity of the carbonyl carbon compared to simple aromatic aldehydes. The presence of the N-methyl and 5-methyl groups, both being electron-donating, would further modulate this reactivity.

Azafulvenes derived from pyrrole-2-carboxaldehydes have been shown to be particularly susceptible to nucleophilic addition. cdnsciencepub.com The steric hindrance caused by substituents can play a significant role in these reactions. For instance, sterically demanding groups can inhibit nucleophilic addition. cdnsciencepub.com

| Nucleophile | Product | General Conditions |

|---|---|---|

| Grignard Reagents (R-MgX) | Secondary Alcohol | Anhydrous ether or THF |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Anhydrous ether or THF |

| Cyanide (HCN/NaCN) | Cyanohydrin | Basic conditions |

| Hydride (NaBH4, LiAlH4) | Primary Alcohol | Alcohol or ether solvents |

Condensation reactions of aldehydes are fundamental in carbon-carbon bond formation. For this compound, a key example is the Knoevenagel condensation, which involves the reaction of the aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst.

The mechanism of the Knoevenagel condensation proceeds through several steps:

Deprotonation: The basic catalyst removes a proton from the active methylene compound, generating a resonance-stabilized carbanion (enolate).

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.

Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy compound.

Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable α,β-unsaturated product. This step is often favored by the formation of a conjugated system.

The use of a weak base is crucial to prevent the self-condensation of the aldehyde. masterorganicchemistry.com The reaction of pyrrole-2-carboxyaldehyde with 3-cyanoacetylindole in the presence of L-proline in an aqueous medium is an example of a Knoevenagel condensation. orgsyn.org

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The directing effects of the existing substituents on the ring are critical in determining the position of further substitution.

In this compound, the positions available for electrophilic attack are C3 and C4. The N-methyl group is an activating group that directs electrophiles to the ortho (C2 and C5) and para (C3 and C4, though less so) positions. The 5-methyl group is also an activating, ortho-, para-directing group. The aldehyde group at C2 is a deactivating, meta-directing group.

Considering these directing effects:

The powerful activating and directing effect of the pyrrole nitrogen's lone pair strongly favors substitution at the positions adjacent to it (C2 and C5). Since these are occupied, substitution at C3 and C4 becomes more likely.

The N-methyl and 5-methyl groups are electron-donating and will activate the ring towards electrophilic attack.

The 2-carbaldehyde group is electron-withdrawing and deactivating, directing incoming electrophiles to the meta position (C4).

Therefore, electrophilic substitution, such as alkylation, on this compound is most likely to occur at the C4 position, influenced by the directing effect of the aldehyde group and activation from the methyl groups. Alkylation reactions of pyrrole-2-carbaldehyde compounds can be carried out at temperatures ranging from -20 °C to 60 °C to avoid excessive self-condensation reactions. organic-chemistry.org

Interactions with Metal Ions and Complex Formation

Pyrrole-2-carbaldehyde and its derivatives can act as ligands in the formation of metal complexes. The aldehyde oxygen and the pyrrole nitrogen can both potentially coordinate with a metal ion, often through the formation of Schiff base ligands.

Schiff base ligands are typically formed by the condensation of an aldehyde or ketone with a primary amine. In the case of this compound, it can react with various amines to form Schiff bases that can then chelate to metal ions. The resulting complexes have been a subject of study due to their potential applications in catalysis and materials science. For example, Schiff base ligands derived from pyrrole-2-carboxaldehyde have been used to synthesize aluminum complexes. researchgate.net Similarly, a ligand derived from a 1-methyl-pyrrol-2-yl derivative has been used to create coordination compounds with various transition metals. nih.gov

The coordination can involve the imine nitrogen of the Schiff base and the pyrrole nitrogen, or in some cases, the aldehyde oxygen itself can coordinate directly to the metal center. The specific coordination mode will depend on the metal ion, the other ligands present, and the reaction conditions.

| Ligand Type | Metal Ion | Potential Coordination Sites |

|---|---|---|

| Schiff base of pyrrole-2-carboxaldehyde | Al(III) | Imine Nitrogen, Pyrrole Nitrogen |

| 1,2,4-Triazoline-3-thione derivative of 1-methyl-pyrrole | Mn(II), Fe(II), Ni(II), Cu(II), Zn(II) | Triazole and thione groups |

Self-Condensation Pathways of Pyrrole Carbaldehydes

Under certain conditions, particularly at elevated temperatures, pyrrole-2-carbaldehydes can undergo self-condensation reactions. organic-chemistry.org This type of reaction typically involves the nucleophilic attack of an enol or enolate of one aldehyde molecule onto the carbonyl group of another.

For this compound, a plausible pathway for self-condensation could involve the formation of a carbanion at the 5-methyl group, although this is less likely due to the lower acidity of methyl protons compared to α-protons of the aldehyde itself (which are absent here). A more probable route would be an acid- or base-catalyzed aldol-type condensation involving the pyrrole ring acting as a nucleophile attacking the protonated aldehyde of another molecule, though this would disrupt the aromaticity of the ring. Given the inherent reactivity of aldehydes, they can be unstable and convert to other species through condensation or redox reactions over time. mdpi.com More complex polymerization or oligomerization reactions are also possible, especially under harsh conditions.

Advanced Spectroscopic Characterization of 1,5 Dimethyl 1h Pyrrole 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde is expected to show distinct signals corresponding to the aldehyde proton, two aromatic protons on the pyrrole (B145914) ring, and the protons of the two methyl groups. The anticipated chemical shifts are influenced by the electron-withdrawing nature of the carbaldehyde group and the electron-donating effects of the methyl groups.

The aldehyde proton (-CHO) is expected to resonate significantly downfield, typically in the range of δ 9.5-9.6 ppm, appearing as a sharp singlet due to the absence of adjacent protons. The protons on the pyrrole ring, H-3 and H-4, form an AX spin system and are expected to appear as doublets due to mutual coupling. The H-3 proton, being adjacent to the electron-withdrawing aldehyde group, is anticipated to be deshielded and appear at a lower field (around δ 6.8-6.9 ppm) compared to the H-4 proton (around δ 6.1-6.2 ppm).

The N-methyl (N-CH₃) protons are predicted to appear as a singlet around δ 3.8-3.9 ppm. The C5-methyl (C5-CH₃) protons, attached directly to the pyrrole ring, are expected to resonate as a singlet in the upfield region, around δ 2.2-2.3 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.5-9.6 | Singlet (s) | N/A |

| H-3 | 6.8-6.9 | Doublet (d) | ~4.0 |

| H-4 | 6.1-6.2 | Doublet (d) | ~4.0 |

| N-CH₃ | 3.8-3.9 | Singlet (s) | N/A |

| C5-CH₃ | 2.2-2.3 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, with a predicted chemical shift in the range of δ 178-180 ppm. The pyrrole ring carbons exhibit shifts determined by their position relative to the nitrogen atom and the substituents.

The two quaternary carbons, C-2 and C-5, are of particular interest. C-2, bonded to both the nitrogen and the aldehyde group, is expected at approximately δ 132-133 ppm. C-5, bonded to the nitrogen and the C5-methyl group, is predicted to be further downfield around δ 140-141 ppm. The protonated ring carbons, C-3 and C-4, are expected to appear at approximately δ 118-119 ppm and δ 108-109 ppm, respectively. The N-methyl carbon is anticipated around δ 34-35 ppm, while the C5-methyl carbon should appear further upfield, around δ 13-14 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 178-180 |

| C-5 | 140-141 |

| C-2 | 132-133 |

| C-3 | 118-119 |

| C-4 | 108-109 |

| N-CH₃ | 34-35 |

| C5-CH₃ | 13-14 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the key correlation would be a cross-peak between the H-3 (δ ~6.8 ppm) and H-4 (δ ~6.1 ppm) signals, confirming their adjacent positions on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached (one-bond C-H correlations). Expected correlations would include:

H-3 (δ ~6.8 ppm) with C-3 (δ ~118 ppm).

H-4 (δ ~6.1 ppm) with C-4 (δ ~108 ppm).

N-CH₃ protons (δ ~3.8 ppm) with the N-CH₃ carbon (δ ~34 ppm).

C5-CH₃ protons (δ ~2.2 ppm) with the C5-CH₃ carbon (δ ~13 ppm). The aldehyde proton would also show a correlation to the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and connecting different fragments of the molecule. Key expected HMBC correlations for structural confirmation include:

The aldehyde proton (δ ~9.5 ppm) to the quaternary C-2 (δ ~132 ppm) and the C-3 (δ ~118 ppm).

The N-methyl protons (δ ~3.8 ppm) to the quaternary ring carbons C-2 (δ ~132 ppm) and C-5 (δ ~140 ppm).

The C5-methyl protons (δ ~2.2 ppm) to C-5 (δ ~140 ppm) and C-4 (δ ~108 ppm).

The H-4 proton (δ ~6.1 ppm) to C-2 and C-5.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about its functional groups and conformation.

The FT-IR and Raman spectra of this compound are dominated by vibrations associated with the pyrrole ring and the carbaldehyde substituent.

N-H Group: The target molecule, this compound, does not possess an N-H bond, as the nitrogen atom is substituted with a methyl group. Therefore, the characteristic N-H stretching (typically found around 3300-3500 cm⁻¹) and bending vibrations are absent from its spectrum. In the parent compound, pyrrole-2-carboxaldehyde, a distinct N-H stretching band is a key feature.

Other notable vibrations include C-H stretching from the ring and methyl groups (2900-3100 cm⁻¹), C=C stretching of the pyrrole ring (1400-1550 cm⁻¹), and various C-H and C-N bending modes in the fingerprint region (<1500 cm⁻¹).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| C-H Stretch (Aromatic & Aliphatic) | 2900-3100 | From pyrrole ring and methyl groups |

| C=O Stretch | 1660-1680 | Strong intensity in IR |

| C=C Stretch (Pyrrole Ring) | 1400-1550 | Multiple bands possible |

| N-H Stretch | Absent | N atom is fully substituted |

The rotation around the single bond connecting the pyrrole ring (C-2) and the aldehyde group gives rise to two possible planar conformers: s-trans (N,O-anti) and s-cis (N,O-syn). For N-substituted pyrrole-2-carbaldehydes, studies have shown a strong preference for the s-cis (N,O-syn) conformation. This preference is primarily driven by the minimization of steric repulsion between the aldehyde group and the substituent at the N-1 position.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of compounds. For pyrrole-2-carbaldehyde derivatives, soft ionization techniques are particularly valuable as they typically keep the molecular ion intact.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing pyrrole derivatives, which are prevalent in a variety of natural products and synthetic compounds. nih.gov In positive ion mode, ESI typically generates a protonated molecular ion, [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation.

The fragmentation pathways of 2-substituted pyrrole derivatives are significantly influenced by the nature of the substituents on the pyrrole ring. nih.gov For the parent compound, this compound, the protonated molecule ([C₈H₉NO + H]⁺) would be the primary ion observed. Collision-induced dissociation (CID) of this ion would likely lead to characteristic fragmentation patterns. Common fragmentation mechanisms for related compounds include the loss of small neutral molecules. nih.govrsc.org For instance, a typical fragmentation pathway could involve the loss of carbon monoxide (CO) from the aldehyde group. Other potential fragmentations could include cleavage related to the methyl groups.

Studies on analogous pyrrole derivatives reveal common neutral losses such as water (H₂O) and aldehydes. nih.gov The fragmentation patterns are crucial for the structural identification of this class of molecules. nih.gov

Table 1: Common ESI-MS Fragmentation Patterns for Pyrrole-2-Carbaldehyde Derivatives

| Precursor Ion | Fragmentation Pathway | Characteristic Neutral Loss | Resulting Fragment |

| [M+H]⁺ | Decarbonylation | CO (28 Da) | [M+H-CO]⁺ |

| [M+H]⁺ | Loss of water (from derivatives) | H₂O (18 Da) | [M+H-H₂O]⁺ |

| [M+H]⁺ | Side-chain cleavage | Varies | Varies |

High-resolution mass spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula. This capability is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₈H₉NO. HRMS can verify this composition by providing a highly accurate mass measurement of the molecular ion. nih.gov This precision is also applied to fragment ions, aiding in the elucidation of fragmentation pathways and confirming the structures of the resulting product ions. nih.gov

Table 2: HRMS Data for this compound

| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |

| C₈H₉NO | [M+H]⁺ | 136.0757 |

| C₈H₉NO | [M+Na]⁺ | 158.0576 |

| C₈H₉NO | [M+K]⁺ | 174.0316 |

Electronic Spectroscopy: UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The pyrrole-2-carbaldehyde moiety constitutes a conjugated system, which gives rise to characteristic absorptions in the UV-Vis spectrum. The spectra of these compounds are typically characterized by intense absorption bands corresponding to π → π* transitions and, in some cases, weaker bands from n → π* transitions associated with the carbonyl group.

The parent compound, 1H-pyrrole-2-carboxaldehyde, exhibits distinct absorption maxima. nist.govnist.gov The introduction of methyl substituents on the pyrrole ring, as in this compound, is expected to influence the position and intensity of these absorption bands. Alkyl groups typically act as auxochromes, causing a slight bathochromic shift (shift to longer wavelengths) due to their electron-donating inductive effects. The solvent environment can also impact the absorption spectrum.

Table 3: UV-Visible Absorption Data for Related Pyrrole-2-Carbaldehydes

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference |

| 1H-Pyrrole-2-carboxaldehyde | Ethanol | 255, 292 | ~5,000, ~14,000 | π → π | nist.gov |

| 5-(Hydroxymethyl)-1H-pyrrole-2-carboxaldehyde | Methanol (B129727) | 291 | Not specified | π → π | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.

For derivatives of pyrrole-2-carbaldehyde, X-ray crystallography has been employed to establish their absolute and relative stereochemistry and to analyze intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking. nih.gov Although specific crystallographic data for this compound is not widely published, analysis of related structures reveals key structural features. The pyrrole ring is expected to be largely planar, with the aldehyde group and methyl substituents lying in or close to this plane. The crystal packing would be influenced by weak intermolecular forces.

Table 4: Representative Crystallographic Data Obtainable for a Pyrrole-2-Carbaldehyde Derivative

| Parameter | Description | Typical Value/Information |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 8.5 Å, b = 10.2 Å, c = 7.1 Å, β = 95° |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C=O: ~1.22 Å; C-N: ~1.37 Å |

| Bond Angles | The angle formed between three connected atoms. | e.g., C-C(H)=O: ~124° |

| Intermolecular Interactions | Non-covalent forces holding molecules together. | Hydrogen bonds, van der Waals forces |

Computational and Theoretical Investigations of 1,5 Dimethyl 1h Pyrrole 2 Carbaldehyde

Quantum Chemical Methodologies Applied to Pyrrole (B145914) Carbaldehydes

Quantum chemical calculations have become an indispensable tool for understanding the fundamental properties of pyrrole carbaldehydes. Methodologies such as Density Functional Theory (DFT) and ab initio calculations allow for the detailed exploration of the geometric and electronic landscapes of these molecules.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of pyrrole derivatives due to its favorable balance of accuracy and computational cost. serialsjournals.com The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is commonly paired with basis sets like 6-311++G(d,p) to perform these calculations. researchgate.net

This approach is employed for structural optimization, where the calculation seeks the lowest energy geometry of the molecule. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For pyrrole-2-carbaldehyde and its derivatives, DFT calculations have shown that the carbonyl group generally lies in the same plane as the pyrrole ring. researchgate.net The accuracy of these predicted geometries can be validated by comparison with experimental data, such as those obtained from X-ray crystallography. Studies on closely related molecules like pyrrole-2-carboxylic acid demonstrate a high degree of correlation between calculated and experimental structural parameters. researchgate.net

Beyond structural optimization, DFT is used to determine key electronic properties. These include the distribution of electron density, mapping of the electrostatic potential, and calculation of the dipole moment. Such calculations help in understanding the reactivity and intermolecular interactions of the molecule. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) provides insight into the molecule's electronic transitions and chemical reactivity.

Table 1: Representative Comparison of Calculated and Experimental Bond Lengths and Angles for a Pyrrole-2-carbonyl Derivative (Pyrrole-2-carboxylic acid) Data sourced from studies on a closely related analog, demonstrating the typical accuracy of the B3LYP/6-311++G(d,p) method.

| Parameter | Bond/Angle | Calculated (DFT) | Experimental (X-ray) |

| Bond Length (Å) | C2-C6 (carbonyl) | 1.221 | 1.227 |

| C1-C2 | 1.435 | 1.436 | |

| C1-N | 1.365 | 1.359 | |

| Bond Angle (°) | N-C1-C2 | 125.1 | 124.9 |

| C1-C2-O1 | 122.3 | 121.8 | |

| C1-C2-O2 | 114.2 | 114.5 |

This table is interactive. You can sort the data by clicking on the column headers.

Ab Initio Calculations for Electronic Structure Analysis

Ab initio (Latin for "from the beginning") calculations are another cornerstone of theoretical studies on pyrrole carbaldehydes. These methods, such as Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without using empirical parameters, relying solely on fundamental physical constants. nih.gov

These calculations are crucial for obtaining a highly accurate description of the electronic structure and for validating results from DFT methods. For instance, MP2 calculations have been used to investigate the conformational preferences and intramolecular hydrogen bonding in derivatives of pyrrole-2-carbaldehyde. nih.gov A key aspect of these calculations is the choice of basis set, which describes the atomic orbitals of the system. More extensive basis sets, like 6-311++G(d,p), generally provide more accurate results but require greater computational resources. researchgate.net

Ab initio methods are particularly valuable for studying subtle electronic effects, such as charge transfer interactions within the molecule, which can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. For example, in a study on pyrrole-2-carbaldehyde oxime, NBO analysis based on MP2 calculations revealed that intramolecular hydrogen bonds could be distinguished as either purely electrostatic or involving charge transfer from a lone pair to an antibonding orbital. nih.gov

Spectroscopic Parameter Prediction and Validation

A significant application of computational chemistry is the prediction of spectroscopic data. This allows for the validation of calculated structures and provides a powerful tool for interpreting and assigning experimental spectra.

Calculated NMR Chemical Shifts (e.g., Gauge Including Atomic Orbitals (GIAO) approach)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemical calculations for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these predictions and is typically performed in conjunction with DFT (e.g., B3LYP). csic.es

The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. wisc.edu

δ_calc = σ_ref(TMS) - σ_iso

Studies on pyrrole derivatives have demonstrated that GIAO calculations can accurately predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts. nih.govcsic.es The comparison between calculated and experimental shifts serves as a rigorous test of the computed molecular structure. A strong linear correlation between the predicted and measured values confirms the structural assignment and the conformational preferences in solution. For example, calculations have been used to show how intramolecular hydrogen bonding in isomers of pyrrole-2-carbaldehyde oxime leads to significant changes in the chemical shifts of the involved protons. nih.gov

Table 2: Principles of GIAO NMR Chemical Shift Calculation

| Step | Description | Details |

| 1. Geometry Optimization | The molecular structure is optimized to its lowest energy state. | Typically performed using DFT (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)). |

| 2. Shielding Calculation | The magnetic shielding tensor for each nucleus is calculated using the GIAO method. | This yields an absolute shielding value (σ_iso) for each atom in the molecule. |

| 3. Reference Calculation | The shielding tensor for a reference standard (TMS) is calculated at the identical level of theory. | This provides the reference shielding value (σ_ref). |

| 4. Chemical Shift Prediction | The final chemical shift (δ_calc) is determined by subtracting the isotropic shielding of the nucleus from the reference. | The results are then compared with experimental NMR data to validate the structure. |

This table is interactive. You can sort the data by clicking on the column headers.

Predicted Vibrational Frequencies and Normal Coordinate Assignments

Computational methods are also extensively used to predict the vibrational spectra (Infrared and Raman) of molecules. Following geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.net

These calculations provide a complete set of vibrational modes, which can be visualized to understand the nature of the atomic motions involved (e.g., stretching, bending, wagging). This process, known as normal coordinate assignment, is invaluable for interpreting experimental IR and Raman spectra, where peaks can be broad or overlapping.

For accurate comparison with experimental data, calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other systematic errors in the computational method. nist.gov The close agreement between scaled theoretical frequencies and experimental vibrational bands confirms the calculated structure and provides a detailed assignment of the spectrum. researchgate.net

Table 3: Representative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Heterocyclic Carbonyl Compound This table illustrates the typical agreement between scaled DFT (B3LYP) calculations and experimental IR data.

| Vibrational Mode | Assignment | Calculated (Scaled) | Experimental (FT-IR) |

| ν(C=O) | Carbonyl Stretch | 1728 | 1709 |

| ν(C-H) | Aromatic C-H Stretch | 3063 | 3050-3100 |

| ν(C-N) | Ring C-N Stretch | 1380 | 1382 |

| β(C-H) | In-plane C-H Bend | 1245 | 1248 |

| γ(C-H) | Out-of-plane C-H Bend | 845 | 842 |

This table is interactive. You can sort the data by clicking on the column headers.

Conformational Analysis and Rotational Isomerism of Pyrrole Carbaldehydes

Pyrrole-2-carbaldehydes, including 1,5-dimethyl-1H-pyrrole-2-carbaldehyde, can exist as different conformers due to rotation around the single bond connecting the aldehyde group to the pyrrole ring. These are typically referred to as the s-trans (O=C-C-N dihedral angle of 180°) and s-cis (O=C-C-N dihedral angle of 0°) conformers.

Theoretical calculations are essential for studying this rotational isomerism. By performing a relaxed potential energy surface scan, where the key dihedral angle is systematically varied and the rest of the geometry is optimized at each step, the energy profile for the rotation can be determined. This allows for the identification of the stable conformers (energy minima) and the transition states separating them (energy maxima).

For pyrrole-2-carbaldehyde and its N-methyl derivative, both experimental and theoretical studies have shown that the s-cis conformer is more stable than the s-trans conformer. researchgate.net The stability of the s-cis form is often attributed to favorable electrostatic interactions and, in the case of N-H pyrroles, the formation of an intramolecular hydrogen bond between the pyrrole N-H and the carbonyl oxygen. researchgate.net Calculations can precisely quantify this energy difference and the height of the rotational energy barrier between the two conformers, providing critical data on the molecule's flexibility and conformational dynamics at different temperatures. nih.gov

Electronic Structure Analysis

The electronic structure is fundamental to a molecule's chemical behavior. Analysis through computational methods like Density Functional Theory (DFT) reveals how electrons are distributed and how the molecule will interact with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and more reactive. researchgate.net

For pyrrole derivatives, the distribution and energy of these orbitals are influenced by substituents. In a hypothetical analysis of this compound, the HOMO would likely be distributed across the π-system of the pyrrole ring, while the LUMO would be expected to have significant density on the electron-withdrawing carbaldehyde group. This distribution facilitates charge transfer upon electronic excitation.

In studies of related pyrrole-2,3-dicarboxylate derivatives, DFT calculations have been used to determine the HOMO and LUMO energies to understand charge transfer within the molecules. researchgate.net Similarly, for novel diketopyrrolopyrrole dyes, the HOMO-LUMO distance was computationally determined to be a key factor in their optical and electronic properties. nih.gov

Table 1: Hypothetical Frontier Orbital Characteristics for this compound (Note: This table is illustrative and not based on published experimental or calculated data for this specific compound.)

| Orbital | Expected Localization | Implication for Reactivity |

| HOMO | Primarily on the pyrrole ring and methyl groups (electron-rich regions) | Site for electrophilic attack |

| LUMO | Primarily on the carbaldehyde group (electron-deficient region) | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and UV-Vis absorption |

The distribution of electron density in a molecule is non-uniform and dictates its electrostatic interactions and reactivity. Molecular Electrostatic Potential (MEP) maps are a common way to visualize this, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas showing positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the oxygen atom of the carbaldehyde group would be a site of high negative potential, while the hydrogen of the aldehyde and regions near the ring's nitrogen atom would exhibit positive potential. Reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, can be calculated to quantify the molecule's reactivity.

Molecular Interactions and Bonding Analysis

Computational methods are essential for studying the non-covalent interactions that govern how molecules recognize and bind to one another.

Hydrogen bonding is a critical intermolecular force. While this compound lacks the N-H bond common in many pyrrole derivatives, preventing the formation of N-H···O hydrogen bonds, it can still participate in weaker C-H···O interactions. The aldehyde oxygen acts as a hydrogen bond acceptor, and various C-H bonds on the ring or methyl groups can act as donors.

Computational studies on other carbonyl-substituted pyrroles have shown that C-H···O interactions can lead to the formation of dimers and larger supramolecular structures. mdpi.com For instance, DFT calculations on pyrrole-2-carboxylic acid indicated that centrosymmetric dimers can be formed through two equivalent O-H···O or N-H···O hydrogen bonds. mdpi.com Although the specific compound does not have these groups, the principle of dimer formation via weaker hydrogen bonds remains a possibility. The stability and geometry of such a dimer for this compound could be predicted using DFT calculations, determining the interaction energies and bond parameters.

Table 2: Potential Hydrogen Bond Parameters in a Hypothetical Dimer of this compound (Note: This table is illustrative and not based on published data.)

| Interaction Type | Donor | Acceptor | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| C-H···O | Aldehyde C-H | Aldehyde Oxygen | 2.2 - 2.8 | 140 - 170 |

| C-H···O | Ring C-H | Aldehyde Oxygen | 2.3 - 3.0 | 130 - 160 |

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donor part to an electron-acceptor part of the same molecule upon photoexcitation. In this compound, the electron-rich dimethyl-pyrrole ring system acts as the donor, and the electron-withdrawing carbaldehyde group serves as the acceptor.

Time-Dependent DFT (TD-DFT) is the standard method to study such excited-state phenomena. Research on other donor-acceptor molecules containing pyrrole rings has shown that ICT can lead to dual fluorescence and is highly dependent on solvent polarity. nih.gov For some complex pyrrole systems, ICT can involve symmetry breaking in the excited state. rsc.org A computational study of this compound would involve calculating the excited states to identify the charge-transfer state and mapping the potential energy surface to understand the relaxation dynamics. This process is crucial for designing molecules for applications in sensors and molecular electronics. nih.gov

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials have applications in telecommunications, optical computing, and photonics. Molecules with significant ICT character often exhibit large NLO responses. The key parameters are the first hyperpolarizability (β) and second hyperpolarizability (γ).

Computational prediction of NLO properties for this compound would involve calculating these hyperpolarizability tensors using DFT or other high-level ab initio methods. The magnitude of β is a measure of the second-order NLO response. For a molecule to have a non-zero β, it must be non-centrosymmetric, a condition which this compound meets. The presence of the donor (dimethyl-pyrrole) and acceptor (carbaldehyde) groups connected by a π-conjugated system suggests that it could possess NLO properties, though their magnitude would need to be confirmed by explicit calculation.

Biological Activity and Pharmacological Potential of 1,5 Dimethyl 1h Pyrrole 2 Carbaldehyde Derivatives

Antimicrobial Efficacy Investigations

Derivatives of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde have been the subject of numerous studies to evaluate their effectiveness against a range of microbial pathogens.

Antibacterial Activity Against Gram-Positive and Multidrug-Resistant Bacterial Strains

Research has consistently demonstrated that pyrrole (B145914) derivatives exhibit notable antibacterial activity, particularly against Gram-positive bacteria. nih.govacgpubs.orgresearchgate.net

Staphylococcus aureus: Several studies have highlighted the efficacy of pyrrole derivatives against Staphylococcus aureus, a common and often drug-resistant pathogen. nih.govacgpubs.orgresearchgate.net For instance, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have shown promising activity against S. aureus, with some compounds exhibiting inhibitory effects equal to or greater than the standard antibiotic tetracycline. acgpubs.orgresearchgate.net The substitution pattern on the pyrrole ring appears to be crucial for activity, with specific substituents enhancing the antibacterial effect. nih.gov

Kocuria rhizophila: The natural compound 1-methoxypyrrole-2-carboxamide, a simple pyrrole derivative, has demonstrated antibacterial activity against Kocuria rhizophila, with an inhibition zone of 17 mm at a concentration of 100 μ g/disk . nih.gov

Mycobacterium tuberculosis: The fight against tuberculosis has led to the exploration of novel chemical scaffolds, including pyrrole derivatives. nih.govresearchgate.netresearchgate.netnih.gov A number of pyrrole derivatives have been found to be effective antimycobacterial agents, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 32 μg/mL against Mycobacterium tuberculosis. researchgate.net Specifically, a series of 1,5-diaryl-2-ethyl pyrrole derivatives have shown significant activity, with one compound, 1-(4-fluorophenyl)-2-ethyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole, being particularly potent. nih.gov Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the pyrrole ring are critical for antimycobacterial efficacy. ucl.ac.uk

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 1,2,3,4-tetrasubstituted pyrrole derivatives | Staphylococcus aureus | Activity comparable or superior to tetracycline | acgpubs.orgresearchgate.net |

| 1-methoxypyrrole-2-carboxamide | Kocuria rhizophila | 17 mm inhibition zone at 100 μg/disk | nih.gov |

| Pyrrole derivatives (general) | Mycobacterium tuberculosis | MIC values from 0.5 to 32 μg/mL | researchgate.net |

| 1-(4-fluorophenyl)-2-ethyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole | Mycobacterium tuberculosis | Highly potent | nih.gov |

Antifungal Properties of Pyrrole Derivatives

In addition to their antibacterial properties, pyrrole derivatives have also demonstrated promising antifungal activity. cabidigitallibrary.orgresearchgate.netmdpi.com

A variety of substituted pyrroles have been evaluated for their efficacy against several fungal pathogens. researchgate.net For instance, two novel pyrrole ester derivatives showed outstanding antifungal activities against Rhizoctonia solani, with EC50 values of 0.0296 and 0.0200 mg/mL, respectively. researchgate.net Furthermore, a series of pyrrolo[1,2-a]quinoline (B3350903) derivatives exhibited inhibitory potential against Candida albicans, with some analogues showing a minimum inhibitory concentration (MIC) as low as 0.4 µg/mL. mdpi.com These findings underscore the potential of the pyrrole scaffold in the development of new antifungal agents. nih.gov

Anticancer and Antiproliferative Studies

The potential of pyrrole derivatives as anticancer agents has been an active area of research, with studies focusing on their ability to inhibit cancer cell growth and elucidating their mechanisms of action. researchgate.netnih.govnih.gov

Inhibition of Cancer Cell Proliferation (e.g., A549 cells)

Derivatives of this compound have been shown to inhibit the proliferation of various cancer cell lines, including the human lung adenocarcinoma cell line, A549. mdpi.comnih.govresearchgate.net

Several studies have reported the cytotoxic effects of novel pyrrole-based compounds on A549 cells. mdpi.comnih.gov For example, metal complexes of a ligand derived from 1-methyl-pyrrol-2-yl have been evaluated for their anticancer activities against A549 cells, with some complexes exhibiting potential activity. mdpi.com Another study on pyrrolidone derivatives showed that several compounds could inhibit the viability of A549 cells. researchgate.net Furthermore, some pyrrolyl pyrazoline carbaldehydes, while being evaluated for antitubercular activity, were also screened for their toxicity against A549 cells and were found to be nontoxic to these cancer cells at the tested concentrations. nih.gov This highlights the diverse biological profile of pyrrole-containing molecules.

| Compound/Derivative | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Metal complexes of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | A549 (Human Lung Cancer) | Potential cytotoxic activity | mdpi.com |

| Pyrrolidone derivatives | A549 (Human Lung Cancer) | Inhibition of cell viability | researchgate.net |

| Pyrrolyl pyrazoline carbaldehydes | A549 (Human Lung Cancer) | Nontoxic at tested concentrations | nih.gov |

Proposed Mechanisms of Anticancer Action

Research into the anticancer properties of pyrrole derivatives has also focused on understanding their mechanisms of action. researchgate.netnih.gov

Studies on certain pyrrole derivatives suggest that their anticancer effects may be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. nih.govrsc.org For example, some pyrrole derivatives have been identified as inhibitors of protein kinases such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis. nih.gov These derivatives were observed to bind to and form stable complexes with these receptors. nih.gov Another proposed mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govrsc.org For instance, a novel pyrrole hydrazone was found to induce apoptosis and cause cell cycle arrest in the S phase in human melanoma cells. nih.gov Additionally, some derivatives have been shown to suppress signaling pathways like the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer. rsc.org

Anti-inflammatory Properties

The pyrrole nucleus is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting the potential for pyrrole derivatives to possess anti-inflammatory properties. pensoft.netmdpi.comnih.govresearchgate.net

Research has explored the anti-inflammatory effects of various pyrrole-containing compounds. pensoft.netmdpi.comnih.gov Some 1,5-diarylpyrrole derivatives have demonstrated strong anti-inflammatory effects in experimental models. pensoft.net The mechanism of action for some of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov For example, certain N-pyrrolylcarboxylic acids have been reported as potent COX-2 inhibitors. nih.gov Furthermore, some 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, while also affecting the production of the anti-inflammatory cytokine IL-10. mdpi.com

Thromboxane (B8750289) Synthetase Inhibition by Pyrrole Derivatives

Certain pyrrole derivatives have been investigated for their ability to inhibit thromboxane synthetase, an enzyme crucial for the production of thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, playing a significant role in cardiovascular diseases.

Several [(1H-imidazol-1-yl)methyl]- and [(3-pyridinyl)methyl]pyrroles have been synthesized and evaluated as inhibitors of thromboxane synthetase. nih.gov A number of these compounds demonstrated superior in vitro inhibition of TXA2 synthetase when compared to the standard, dazoxiben. nih.gov For instance, the IC50 values for some of these derivatives were as low as 42 nM and 44 nM. nih.gov However, this in vitro potency did not always translate to in vivo activity in models of pulmonary thromboembolism. nih.gov

One notable derivative, (E)-1-Methyl-2-[(1H-imidazol-1-yl)methyl]-5-(2-carboxyprop-1-enyl) pyrrole, showed protective effects against collagen-epinephrine-induced mortality in mice, indicating effective oral absorption. nih.gov Further studies in rats with this compound demonstrated a reduction in serum and urinary TXB2 levels, a stable metabolite of TXA2. nih.gov This suggests that while challenges in translating in vitro to in vivo efficacy exist, pyrrole derivatives hold promise as a scaffold for developing novel thromboxane synthetase inhibitors. nih.govnih.gov

Enzyme Inhibition Studies

The inhibitory action of this compound derivatives extends to a range of other enzymes, highlighting their potential as broad-spectrum therapeutic agents.

Bacterial DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases in bacteria, responsible for managing DNA topology during replication, transcription, and repair. google.comnih.gov Their absence in humans makes them attractive targets for the development of antibacterial agents. nih.gov Pyrrole derivatives have emerged as a promising class of inhibitors for these enzymes. google.comnih.gov

Structure-based design has led to the optimization of novel pyrrolopyrimidine inhibitors with potent, dual-targeting activity against both DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov This has resulted in compounds with a broad antibacterial spectrum, including activity against challenging Gram-negative pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and Escherichia coli. nih.govrsc.org

For instance, certain N-phenylpyrrolamide inhibitors exhibit low nanomolar IC50 values against E. coli DNA gyrase and also inhibit E. coli topoisomerase IV. rsc.org Importantly, these compounds often show selectivity for bacterial topoisomerases over their human counterparts. rsc.org Another study highlighted a 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivative as a potent DNA gyrase inhibitor with an IC50 value of 0.0236 µM, which was more potent than the reference antibiotic gentamicin. nih.gov

| Derivative Class | Target Enzymes | Key Findings | Reference |

| Pyrrolopyrimidines | DNA gyrase (GyrB), Topoisomerase IV (ParE) | Potent, dual-targeting activity; Broad spectrum against Gram-negative bacteria. | nih.gov |

| N-phenylpyrrolamides | DNA gyrase, Topoisomerase IV | Low nanomolar IC50 values against E. coli DNA gyrase; Selective for bacterial targets. | rsc.org |

| 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitriles | DNA gyrase | IC50 of 0.0236 µM, more potent than gentamicin. | nih.gov |

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes. The conversion of glucose to sorbitol by aldose reductase can lead to osmotic stress and contribute to diabetic complications.

A pyrrole derivative, 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid, has been shown to exhibit moderate inhibitory activity against rat lens aldose reductase (RLAR). nih.gov The IC50 value for this compound was determined to be 39.71 ± 1.77 μM. nih.gov While not as potent as the positive control, quercetin (B1663063) (IC50 of 3.92 ± 0.96 μM), this finding indicates that the pyrrole scaffold can be a starting point for designing more effective aldose reductase inhibitors. nih.gov The development of such inhibitors is a significant area of research aimed at mitigating the long-term complications of diabetes. nih.gov

Pancreatic Lipase (B570770) Activity Inhibition

Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats. Inhibiting this enzyme can reduce the absorption of fats, making it a key target for the management of obesity. nih.gov

Several pyrrole-2-carboxaldehyde derivatives have been evaluated for their ability to inhibit porcine pancreatic lipase in vitro. nih.gov Among the tested compounds, methyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl] propanoate demonstrated inhibitory activity. nih.gov This suggests that the pyrrole core can be functionalized to interact with the active site of pancreatic lipase. The development of potent and selective pancreatic lipase inhibitors from natural and synthetic sources is an active area of research in the fight against obesity. nih.govnih.gov

Immunomodulatory Effects (e.g., Macrophage Activation and Phagocytic Activity)

Beyond enzyme inhibition, derivatives of this compound have demonstrated the ability to modulate the immune system. Macrophages, key cells of the innate immune system, play a crucial role in both initiating and resolving inflammation. nih.govfrontiersin.org

Certain pyrrole-2-carboxaldehyde derivatives have been shown to induce significant macrophage activation and stimulate phagocytic activity in RAW 264.7 cells. nih.gov Specifically, butanoic acid derivatives with a hydroxymethyl or methoxymethyl substituent at the 5-position of the pyrrole ring were effective in this regard, as measured by the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12). nih.gov This suggests that these compounds can enhance the pro-inflammatory and pathogen-clearing functions of macrophages. nih.gov

The immunomodulatory effects of aldehydes and their derivatives are a growing area of interest, with some, like cinnamaldehyde, showing potential to modulate immune responses. mdpi.com The ability of pyrrole derivatives to influence macrophage activation highlights their potential for applications in immunotherapy and for the treatment of infectious diseases where a robust macrophage response is beneficial.

| Derivative | Effect on Macrophages | Key Markers | Reference |

| Butanoic acid derivative with 5-hydroxymethyl group | Significant macrophage activation, stimulated phagocytic activity | Increased NO, TNF-α, IL-12 production | nih.gov |